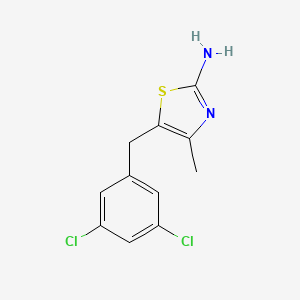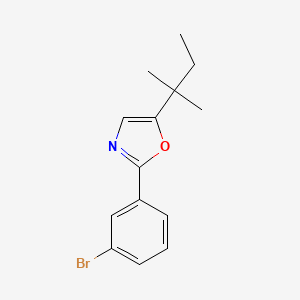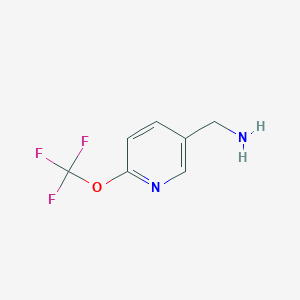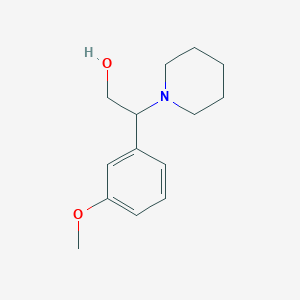![molecular formula C9H13ClN2 B11812329 (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by a cyclopenta[c]pyridine core structure, which is a fused bicyclic system containing both a pyridine and a cyclopentane ring
Vorbereitungsmethoden
The synthesis of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
In industrial settings, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
For example, the compound can undergo oxidation to form pyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds . Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
In biology and medicine, this compound has shown potential as a pharmacological agent. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities . Additionally, it has been explored as a potential inhibitor for various enzymes and receptors, making it a promising candidate for drug development.
In industry, this compound is used in the production of corrosion inhibitors for steel alloys. Its ability to form protective films on metal surfaces helps prevent corrosion and extends the lifespan of industrial equipment .
Wirkmechanismus
The mechanism of action of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.
The compound’s ability to interact with cellular receptors and modulate signaling pathways also contributes to its pharmacological effects. By influencing the expression and activity of key proteins involved in inflammation, cell proliferation, and apoptosis, this compound can exert significant biological effects .
Vergleich Mit ähnlichen Verbindungen
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . While both compounds share a similar core structure, the presence of different functional groups (e.g., amine vs. carbonitrile) imparts distinct chemical and biological properties.
Other similar compounds include 1H-imidazo[4,5-c]pyridines, which are known for their agonistic activity on Toll-like receptor 7 (TLR7)
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(7S)-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
ALTPNOLRPVJZKJ-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=CC2=C(C=N1)[C@H](CC2)N.Cl |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)



![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)


![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)


